molecular formula C8H18N4O B13307885 N'-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide

N'-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide

Katalognummer: B13307885
Molekulargewicht: 186.26 g/mol
InChI-Schlüssel: KWKSNPKJPPWBIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide is a chemical compound with the molecular formula C8H18N4O It is known for its unique structure, which includes a piperazine ring and a hydroxy group attached to an imidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, followed by deprotection and selective intramolecular cyclization . Another approach involves the aza-Michael addition between protected diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imidamide moiety can be reduced to form amine derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist to dopamine and serotonin receptors, which are involved in various neurological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide is unique due to its specific combination of a hydroxy group, piperazine ring, and imidamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C8H18N4O

Molekulargewicht

186.26 g/mol

IUPAC-Name

N'-hydroxy-2-methyl-2-piperazin-1-ylpropanimidamide

InChI

InChI=1S/C8H18N4O/c1-8(2,7(9)11-13)12-5-3-10-4-6-12/h10,13H,3-6H2,1-2H3,(H2,9,11)

InChI-Schlüssel

KWKSNPKJPPWBIW-UHFFFAOYSA-N

Isomerische SMILES

CC(C)(/C(=N/O)/N)N1CCNCC1

Kanonische SMILES

CC(C)(C(=NO)N)N1CCNCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.